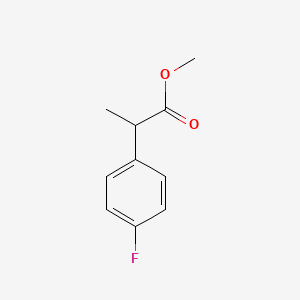

Methyl 2-(4-fluorophenyl)propanoate

Description

Methyl 2-(4-fluorophenyl)propanoate (CAS: 50415-71-9) is an organic ester with the molecular formula C₁₀H₁₁FO₂ and a molar mass of 182.19 g/mol. It features a propanoate ester backbone substituted with a 4-fluorophenyl group at the α-position. Key physical properties include a predicted density of 1.112 g/cm³ and a boiling point of 214.7°C . This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and fragrance industries. Its structural simplicity and fluorine substitution make it a versatile building block for further functionalization.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSNKYJSOMIHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281726 | |

| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50415-71-9 | |

| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50415-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic catalysis can be explored to achieve greener and more sustainable production processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-fluorophenyl)propanoic acid and methanol.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of aqueous acid or base.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

Hydrolysis: 2-(4-fluorophenyl)propanoic acid and methanol.

Reduction: 2-(4-fluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Fluorophenyl Substituents

Methyl 2-(4-fluorophenyl)acetate (CAS: 34837-84-8)

- Molecular Formula : C₉H₉FO₂

- Molar Mass : 168.17 g/mol

- Structural Differences: Shorter acetate chain (vs. propanoate) and identical 4-fluorophenyl group.

- Properties : Lower molecular weight and boiling point compared to the target compound. Used in similar applications but with reduced steric hindrance .

Ethyl 3-(4-fluorophenyl)propanoate (CAS: 7116-38-3)

- Molecular Formula : C₁₁H₁₃FO₂

- Molar Mass : 196.22 g/mol

- Structural Differences: Ethyl ester group (vs. methyl) and propanoate chain shifted to the β-position.

- Properties : Higher boiling point due to increased alkyl chain length. The positional isomerism affects reactivity in ester hydrolysis or transesterification reactions .

Amino Acid Derivatives

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8)

Carboxamide and Indazole Derivatives

MDMB-FUBINACA (CAS: N/A)

- Structural Features : Contains a carboxamide group and indazole ring instead of an ester.

- Properties: Synthetic cannabinoid receptor agonist with potent psychoactive effects. Demonstrates how replacing ester with amide groups drastically alters pharmacological activity .

Natural Product Analogs

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (Compound 1 from Ficus stenophylla)

Carboxylic Acid Derivatives

2-Fluoro-α-methyl-[1,10-biphenyl]-4-acetic acid (Proprietary Name: Ansaid)

- Molecular Formula : C₁₅H₁₃FO₂

- Molar Mass : 244.26 g/mol

- Structural Differences : Biphenyl core and carboxylic acid group (vs. ester).

- Properties: Nonsteroidal anti-inflammatory drug (NSAID). The acid group enhances binding to cyclooxygenase enzymes, contrasting with the ester’s metabolic stability .

Data Table: Key Comparative Properties

Biological Activity

Methyl 2-(4-fluorophenyl)propanoate, a compound with the molecular formula C10H11FO2, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H11FO2

- Molecular Weight : Approximately 182.19 g/mol

- Structural Features : The compound features a propanoate ester functional group and a fluorophenyl group, which contribute to its unique chemical reactivity and biological interactions.

Table 1: Structural Information

| Property | Value |

|---|---|

| SMILES | CC(C1=CC=C(C=C1)F)C(=O)OC |

| InChI | InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |

| InChIKey | HRSNKYJSOMIHNH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, influencing the compound's pharmacological profile.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Similar compounds have shown anticancer activity, warranting exploration into the effects of this compound on cancer cell lines.

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests possible neuroprotective applications.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of fluorinated propanoates revealed that this compound exhibited significant antimicrobial activity against specific bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

Study 2: Anticancer Properties

In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis through modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.